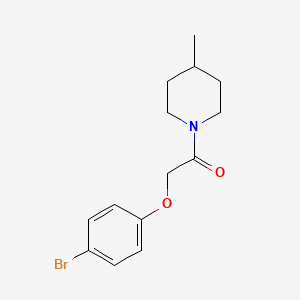

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that features a bromophenoxy group and a methylpiperidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:

Formation of 4-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

Etherification: 4-Bromophenol is then reacted with 2-chloroethanone in the presence of a base to form 2-(4-Bromophenoxy)ethanone.

Piperidine Introduction: The final step involves the reaction of 2-(4-Bromophenoxy)ethanone with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The bromophenoxy group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases and appropriate ligands.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Coupling: Biaryl compounds or other complex structures.

Scientific Research Applications

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can engage in various interactions, while the piperidinyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

- 2-(4-Fluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone

- 2-(4-Methoxyphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Uniqueness

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate

Biological Activity

2-(4-Bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone (CAS No. 349430-29-1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a bromophenoxy group and a methylpiperidinyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C14H18BrNO with a molar mass of 296.2 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18BrNO |

| Molar Mass | 296.2 g/mol |

| CAS Number | 349430-29-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenoxy group may facilitate interactions through hydrogen bonding and hydrophobic effects, while the methylpiperidinyl group enhances binding affinity and specificity towards target sites.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

Studies suggest that the compound may reduce inflammation by modulating pro-inflammatory cytokines. This activity was evaluated in cellular models where the compound decreased levels of TNF-alpha and IL-6.

Neuroprotective Properties

Recent investigations have focused on the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating possible applications in neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it inhibited bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction of paw edema and inflammatory markers .

- Neuroprotection : Research conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced cell death caused by oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Properties

IUPAC Name |

2-(4-bromophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBOHSFXXVEQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.